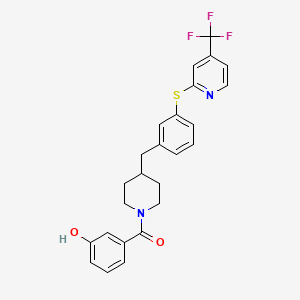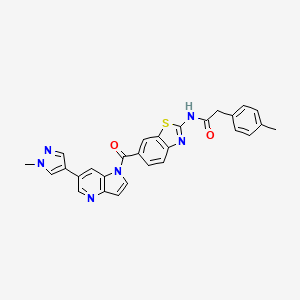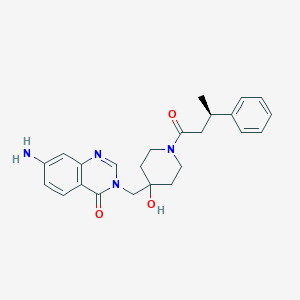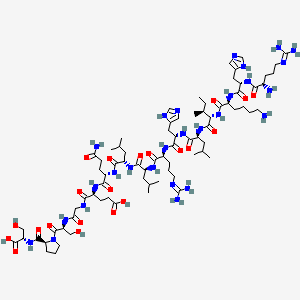
Tamoxifen-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamoxifen-d3 (hydrochloride) is a deuterated form of tamoxifen, a selective estrogen receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tamoxifen. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tamoxifen-d3 (hydrochloride) is synthesized through a series of chemical reactions starting from deuterated benzene. The key steps involve:
Carbolithiation of Diphenylacetylenes: This step involves the reaction of diphenylacetylenes with alkenyllithium reagents in the presence of a palladium nanoparticle-based catalyst.
Cross-Coupling Procedure: The intermediate alkenyllithium reagents are then coupled using a palladium catalyst to form the final tamoxifen structure.
Industrial Production Methods
Industrial production of tamoxifen-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tamoxifen-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of tamoxifen-d3 (hydrochloride), which are used for further research and analysis .
Applications De Recherche Scientifique
Tamoxifen-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tamoxifen in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of tamoxifen.
Cancer Research: Used in studies related to breast cancer treatment and prevention, particularly in understanding the drug’s mechanism of action and resistance
Drug Development: Assists in the development of new drugs by providing insights into the behavior of tamoxifen and its derivatives in the body.
Mécanisme D'action
Tamoxifen-d3 (hydrochloride) exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone-binding globulin. These changes limit the availability of estrogen, thereby reducing the growth and proliferation of estrogen receptor-positive breast cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: The non-deuterated form, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.
Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.
Uniqueness
Tamoxifen-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the detailed behavior of tamoxifen in biological systems .
Propriétés
Formule moléculaire |
C26H30ClNO |
|---|---|
Poids moléculaire |
411.0 g/mol |
Nom IUPAC |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-;/i2D3; |
Clé InChI |
FTDBIGNROSSDTJ-AIAJTZNMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)










cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
